molecular formula C8H10N2O4 B11728023 2-Amino-5-methoxy-4-nitrobenzyl Alcohol

2-Amino-5-methoxy-4-nitrobenzyl Alcohol

Cat. No.: B11728023
M. Wt: 198.18 g/mol
InChI Key: PPWCQYLWIMCVDY-UHFFFAOYSA-N
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Description

2-Amino-5-methoxy-4-nitrobenzyl Alcohol is an organic compound with the molecular formula C8H10N2O4 It is characterized by the presence of amino, methoxy, and nitro functional groups attached to a benzyl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methoxy-4-nitrobenzyl Alcohol typically involves multi-step organic reactions. One common method includes the nitration of 2-Amino-5-methoxybenzyl Alcohol, followed by reduction and methoxylation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding nitro or amino derivatives.

    Substitution: The presence of functional groups allows for various substitution reactions, where one group is replaced by another under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-Amino-5-methoxy-4-nitrobenzyl Alcohol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-5-methoxy-4-nitrobenzyl Alcohol exerts its effects involves interactions with specific molecular targets. The compound can act as a precursor to active metabolites that interact with cellular pathways, influencing biological processes such as enzyme activity and signal transduction. The exact pathways and targets depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

    2-Nitrobenzyl Alcohol: Shares the nitrobenzyl structure but lacks the amino and methoxy groups.

    2-Amino-5-methylbenzyl Alcohol: Similar structure but with a methyl group instead of a methoxy group.

    4,5-Dimethoxy-2-nitrobenzyl Alcohol: Contains additional methoxy groups, altering its chemical properties.

Uniqueness: 2-Amino-5-methoxy-4-nitrobenzyl Alcohol is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both amino and nitro groups allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

(2-amino-5-methoxy-4-nitrophenyl)methanol

InChI

InChI=1S/C8H10N2O4/c1-14-8-2-5(4-11)6(9)3-7(8)10(12)13/h2-3,11H,4,9H2,1H3

InChI Key

PPWCQYLWIMCVDY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CO)N)[N+](=O)[O-]

Origin of Product

United States

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